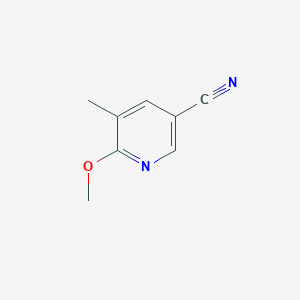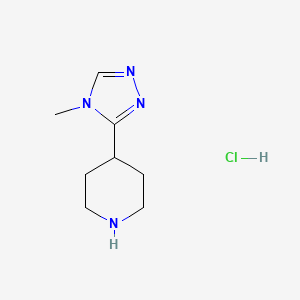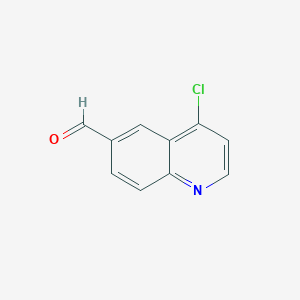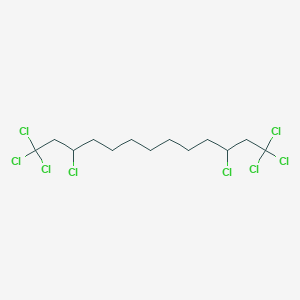
1,1,1,3,11,13,13,13-Octachlorotridecane
Overview
Description
1,1,1,3,11,13,13,13-Octachlorotridecane is a polychlorinated alkane with the chemical formula C13H20Cl8 . It is also known by its CAS number 865306-24-7 . The compound is colorless and exists in an oil form .
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 431.9°C (predicted) .
- Density : Predicted to be 1.372 g/cm3 .
- Solubility : Sparingly soluble in chloroform and slightly soluble in methanol .
- Form : Colorless oil .
Scientific Research Applications
NMR Spectroscopy in Chemistry
Research involving 1,1,1,3,11,13,13,13-Octachlorotridecane may use Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Studies like those by Kolehmainen et al. (1999) have focused on 1H and 13C NMR spectra to identify chemical structures and interactions in similar chlorinated compounds (Kolehmainen et al., 1999).
Molecular Structure and Electron Transfer Studies
Research by Uranga et al. (2006) examined the anionic surfaces of chlorinated compounds similar to 1,1,1,3,11,13,13,13-Octachlorotridecane, revealing insights into electron transfer mechanisms and molecular structure through Density Functional Theory (DFT) (Uranga et al., 2006).
Environmental Chemistry Applications
Research involving chlorinated compounds, closely related to 1,1,1,3,11,13,13,13-Octachlorotridecane, has implications in environmental chemistry. For instance, NMR spectroscopy has been used to study chlorinated dibenzothiophenes, which could offer insights into the behavior of similar compounds in environmental contexts (Kolehmainen et al., 1999).
Photoreactions in Organic Chemistry
The study of photoreactions, as explored by Parlar and Inanici (1981), provides valuable insights into the behavior of chlorinated compounds under light exposure, which may be relevant to 1,1,1,3,11,13,13,13-Octachlorotridecane (Parlar & Inanici, 1981).
properties
IUPAC Name |
1,1,1,3,11,13,13,13-octachlorotridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl8/c14-10(8-12(16,17)18)6-4-2-1-3-5-7-11(15)9-13(19,20)21/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDHDMJENXNJDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CC(Cl)(Cl)Cl)Cl)CCCC(CC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699599 | |
| Record name | 1,1,1,3,11,13,13,13-Octachlorotridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,11,13,13,13-Octachlorotridecane | |
CAS RN |
865306-24-7 | |
| Record name | 1,1,1,3,11,13,13,13-Octachlorotridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424168.png)
![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1424172.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1424173.png)
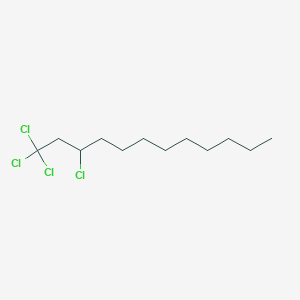
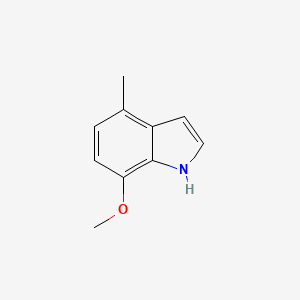
![4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1424177.png)
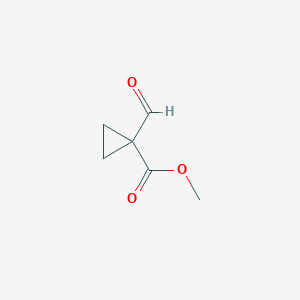
![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1424180.png)
![3,6-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424181.png)
![6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424185.png)
![5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424186.png)
